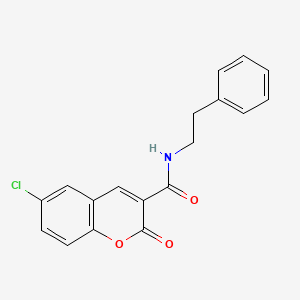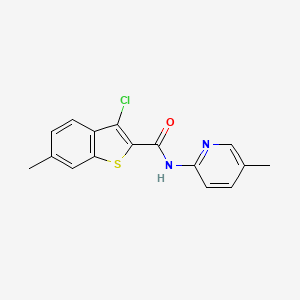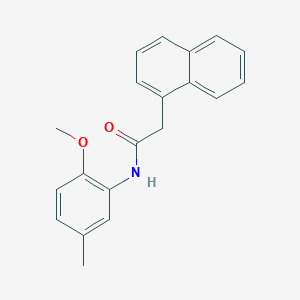
6-chloro-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide, also known as CPOC, is a chemical compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Wirkmechanismus
6-chloro-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide exerts its biological activity by inhibiting the activity of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, 6-chloro-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
6-chloro-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. 6-chloro-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide has also been found to induce apoptosis, a process by which cells undergo programmed cell death. This makes it a promising candidate for the development of new anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-chloro-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide is its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of 6-chloro-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
For the research on 6-chloro-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide include the development of new drugs based on 6-chloro-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide, optimization of the synthesis method, and exploring its potential as a tool for studying the mechanism of action of COX-2 inhibitors.
Synthesemethoden
The synthesis of 6-chloro-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide involves the reaction between 6-chloro-2-hydroxychromone and N-(2-phenylethyl)acetamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is subsequently treated with acetic anhydride to yield the final product. The overall reaction scheme is as follows:
Wissenschaftliche Forschungsanwendungen
6-chloro-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. 6-chloro-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This makes it a promising candidate for the development of new anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
6-chloro-2-oxo-N-(2-phenylethyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c19-14-6-7-16-13(10-14)11-15(18(22)23-16)17(21)20-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQVRDQZDAIQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[(diethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5694010.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5694011.png)
![2-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5694015.png)
![2-[(4-isopropylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5694022.png)





![N-[4-(6-chloro-1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B5694050.png)
